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Compound of Interest

Compound Name: TK-642

Cat. No.: B12371675

This technical guide provides a comprehensive overview of the available preclinical data for
TK-642, a novel, highly potent, and selective allosteric inhibitor of SHP2. The information
presented is intended for researchers, scientists, and professionals in the field of drug
development.

Pharmacokinetic and Pharmacodynamic Profile of
TK-642

TK-642 has demonstrated promising pharmacokinetic properties and potent in vitro and in vivo
activity. A summary of its key parameters is provided below.

Table 1: Pharmacokinetic Parameters of TK-642 in Sprague-Dawley Rats

Parameter Value

Dose (IV) 2 mg/kg

Dose (PO) 10 mg/kg
Formulation (PO) Suspension
Intrinsic Clearance 13.4 + 1.65 L/h/kg
Half-life (t1/2) 2.47h

Oral Bioavailability (F) 42.5%
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Table 2: In Vitro and In Vivo Efficacy of TK-642

Parameter Value
SHP2WT IC50 0.0027 + 0.0001 pmol/L
KYSE-520 Cell Proliferation IC50 5.73 pmol/L

83.69 + 10.44% at 50 mg/kg in KYSE-520

In Vivo Efficacy (T/C %) t model
xenograft mode

Experimental Methodologies

The following experimental protocols are based on the published research on TK-642.
Cell Proliferation Assay

The anti-proliferative activity of TK-642 was assessed using the KYSE-520 esophageal cancer
cell line.[1] The cells were treated with TK-642 at various concentrations (0, 0.625, 1.25, 2.5, 5,
10, 20, 40, 80, and 100 pmol/L) for 96 hours.[1] Cell viability was then determined to calculate
the IC50 value.[1]

In Vivo Efficacy Study

The in vivo anti-tumor efficacy of TK-642 was evaluated in a KYSE-520 xenograft mouse
model.[1] TK-642 was administered orally as a suspension at a dosage of 50 mg/kg.[1] The
tumor growth inhibition was monitored and expressed as a T/C (treatment/control) percentage.

[1]

Visualizing the Scientific Data

Mechanism of Action: TK-642 Signaling Pathway

TK-642 functions as an allosteric inhibitor of SHP2, which in turn suppresses the SHP2-
mediated AKT and ERK signaling pathways.[1] This mechanism ultimately leads to the
inhibition of cell proliferation and induction of apoptosis in cancer cells.[1]
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TK-642 inhibits the SHP2-mediated AKT and ERK signaling pathways.

Conceptual Workflow: Solubility Assessment

The following diagram illustrates a general workflow for determining the solubility of a new
chemical entity like TK-642. This is a representative process and may be adapted based on the
specific compound and its intended use.
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A general experimental workflow for determining drug solubility.

Conceptual Workflow: Oral Formulation Development

This diagram outlines a typical process for developing an oral formulation for a compound such
as TK-642, which was administered as a suspension in preclinical studies.
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A typical workflow for oral drug formulation development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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